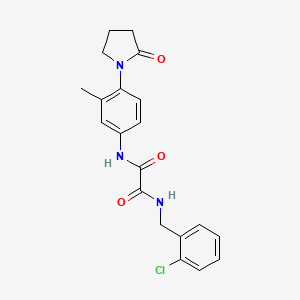![molecular formula C18H25N3O B2682696 (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide CAS No. 2411337-76-1](/img/structure/B2682696.png)
(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide is not fully understood. However, it is believed to work by targeting the tumor vasculature. This compound causes the tumor blood vessels to become leaky, which leads to a reduction in blood flow to the tumor and ultimately, tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, which are proteins that play a role in the immune response. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide is its ability to enhance the effectiveness of chemotherapy and radiation therapy. However, this compound has also been shown to have some limitations in lab experiments. For example, this compound has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Direcciones Futuras
There are several future directions for research on (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide. One area of research is the development of more potent analogs of this compound. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide involves several steps. The starting material is 1,5-dimethylindole, which is reacted with 2-bromoacetyl bromide to form 1-(1,5-dimethylindol-3-yl)ethanone. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine. The enamine is then reacted with acrolein to form this compound.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-8-9-17-15(11-13)16(12-21(17)5)14(2)19-18(22)7-6-10-20(3)4/h6-9,11-12,14H,10H2,1-5H3,(H,19,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXIGDAHKURHAA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(C)NC(=O)C=CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C=C2C(C)NC(=O)/C=C/CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

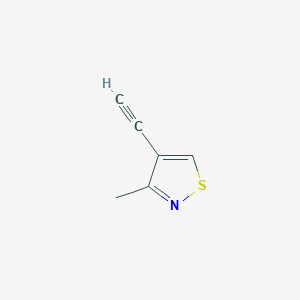

![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

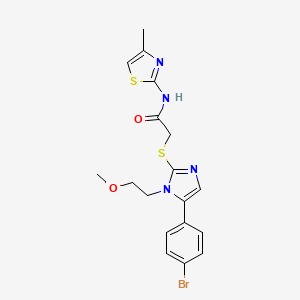
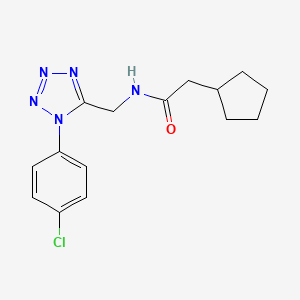
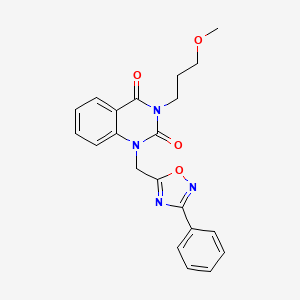
![3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2682623.png)
![2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide](/img/structure/B2682626.png)
![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzenecarbothioamide](/img/structure/B2682627.png)

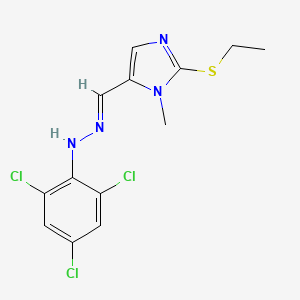
![1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride](/img/structure/B2682633.png)
